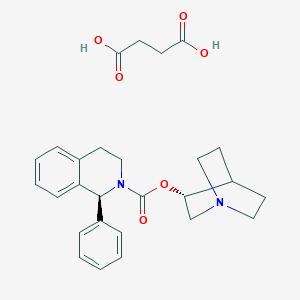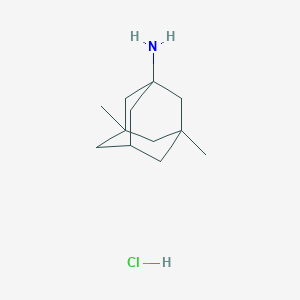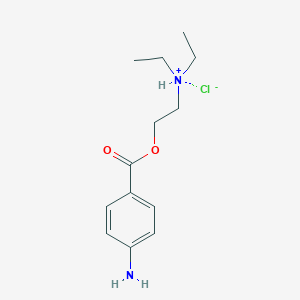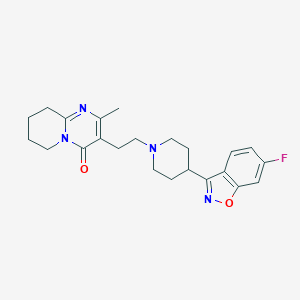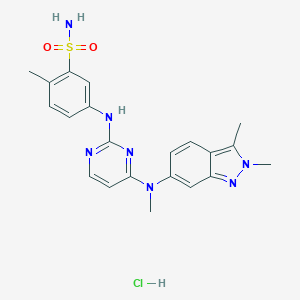
贝西氟沙星盐酸盐
描述
Synthesis Analysis
The synthesis of besifloxacin hydrochloride involves several chemical reactions starting from basic fluoroquinolone structures, tailored to enhance its efficacy and safety profile. Although specific synthesis routes are proprietary, the process typically involves the introduction of a chloro group to the quinolone ring, enhancing its activity against a wide range of bacteria.
Molecular Structure Analysis
Besifloxacin hydrochloride's molecular structure is characterized by its fluoroquinolone core with additional modifications that contribute to its antibacterial activity and pharmacokinetic properties. The crystal structure analysis reveals that besifloxacin hydrochloride crystallizes in space group P1, with strong hydrogen bonds forming a corrugated ladder-like chain along the a-axis. This structure contributes to its stability and activity against bacterial pathogens (Kaduk, Gates-Rector, & Blanton, 2023).
科学研究应用
细菌性结膜炎的治疗
贝西氟沙星是一种第四代氟喹诺酮类抗生素,仅用于局部眼科用药 . 它在治疗细菌性结膜炎方面尤为重要,细菌性结膜炎是由各种需氧和厌氧细菌引起的感染 . 细菌性结膜炎对公共卫生的影响很大,占全球报告的眼病的三分之一以上 .
克服水不溶性
贝西氟沙星在水中的溶解度很低,这限制了它的功效 . 为了克服这一障碍,开发了一种基于纳米技术的药物递送制剂 . 贝西氟沙星纳米晶体采用小型湿式研磨和响应面法制备,使用 Povacoat® 作为稳定剂 .
提高生物利用度和安全性
与原料药相比,贝西氟沙星的饱和溶解度提高了约两倍,这可能提高了它的生物利用度和安全性 . 粒子的平均流体力学直径 (Z-ave) 约为 550 纳米(比原料药小 17 倍),多分散指数 (PdI) 小于 0.2 .
加速条件下的稳定性
贝西氟沙星的优化制剂在加速稳定性研究(90 天)中稳定 . 这表明该化合物可以在长时间内储存而不会失去效力。
抑制细菌酶
作用机制
Target of Action
Besifloxacin hydrochloride, a fluoroquinolone antibiotic, primarily targets bacterial enzymes, specifically DNA gyrase and topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, transcription, and repair .
Mode of Action
Besifloxacin inhibits the action of DNA gyrase and topoisomerase IV . By inhibiting DNA gyrase, it impairs DNA replication, transcription, and repair . By inhibiting topoisomerase IV, it disrupts decatenation during cell division . This dual inhibition also slows down the development of bacterial resistance .
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV disrupts the normal functioning of bacterial DNA synthesis and replication . This leads to the death of the bacteria, making Besifloxacin an effective bactericidal agent .
Pharmacokinetics
Besifloxacin achieves high, sustained concentrations in the tear fluid and conjunctiva following topical administration . It has a mean residence time in the conjunctiva of 4.7 hours . Its systemic exposure is negligible , indicating that it primarily acts at the site of administration.
Result of Action
The result of Besifloxacin’s action is the effective treatment of bacterial conjunctivitis . It has shown strong in vitro activity against many Gram-positive, Gram-negative, and anaerobic organisms, including methicillin-resistant Staphylococcus aureus and Staphylococcus epidermidis .
Action Environment
The action of Besifloxacin is influenced by the environment of the ocular surface. The drug is designed for topical administration, and its efficacy is maximized when it can achieve and maintain high concentrations at the site of infection . Factors such as tear production and ocular surface health may influence the drug’s action, efficacy, and stability .
未来方向
Besifloxacin hydrochloride has shown promise in the treatment of bacterial conjunctivitis and its use in the treatment of bacterial keratitis and lid disorders, as well as for surgical prophylaxis, appears promising and warrants further evaluation . There is some evidence to suggest that besifloxacin may provide an advantage over other current-generation fluoroquinolones in antimicrobial prophylaxis for ocular surgery .
属性
IUPAC Name |
7-[(3R)-3-aminoazepan-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O3.ClH/c20-15-16-12(18(25)13(19(26)27)9-24(16)11-4-5-11)7-14(21)17(15)23-6-2-1-3-10(22)8-23;/h7,9-11H,1-6,8,22H2,(H,26,27);1H/t10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQBICKXAAKXAY-HNCPQSOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)N)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C[C@@H](C1)N)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20193529 | |
| Record name | Besifloxacin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20193529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
405165-61-9 | |
| Record name | Besifloxacin hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0405165619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Besifloxacin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20193529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-[(3R)-3-Aminohexahydro-1H-azepin-1-yl]-8-chloro-1-cyclopropyl-6 fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BESIFLOXACIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7506A6J57T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does besifloxacin hydrochloride exert its antibacterial effect?
A1: Besifloxacin hydrochloride, a fluoroquinolone antibiotic, primarily targets bacterial DNA gyrase and topoisomerase IV. [] These enzymes are crucial for bacterial DNA replication and transcription. [] By inhibiting these enzymes, besifloxacin hydrochloride disrupts bacterial DNA synthesis, leading to cell death. []
Q2: What is the molecular formula and weight of besifloxacin hydrochloride?
A2: Besifloxacin hydrochloride has the molecular formula C19H22ClFN3O3Cl, with a molecular weight of 438.31 g/mol. []
Q3: Are there any spectroscopic data available for besifloxacin hydrochloride?
A3: Yes, various spectroscopic techniques have been employed to characterize besifloxacin hydrochloride. Studies have utilized ultraviolet-visible (UV-Vis) spectrophotometry and Fourier-transform infrared (FTIR) spectroscopy to analyze the compound. [, , , ]
Q4: How stable is besifloxacin hydrochloride under various storage conditions?
A4: Stability studies on besifloxacin hydrochloride formulations have been conducted, including those investigating pH-triggered in-situ gels and solid-lipid nanoparticles. [, ] Results indicate that the compound demonstrates acceptable stability profiles under recommended storage conditions. [, ]
Q5: How do structural modifications of besifloxacin hydrochloride influence its antibacterial activity?
A5: While specific SAR studies on besifloxacin hydrochloride are limited in the provided papers, it is known that the R-enantiomer of besifloxacin hydrochloride exhibits significantly higher antibacterial activity compared to the S-enantiomer. [, ]
Q6: What formulation strategies have been explored to enhance the stability, solubility, or bioavailability of besifloxacin hydrochloride?
A6: Researchers have explored various formulation strategies, including:
- In-situ gels: These formulations undergo a sol-to-gel transition in the eye, improving ocular residence time and bioavailability. [, ]
- Nanostructured lipid carriers (NLCs): NLCs encapsulate besifloxacin hydrochloride, enhancing its solubility, permeability, and controlled release. []
- Nanosponges: These porous nanoparticles offer controlled drug release and improved ocular drug delivery. []
- Liposomal gels: Liposomes loaded with besifloxacin hydrochloride incorporated into a gel base can enhance drug penetration and prolong drug release. []
Q7: What is the pharmacokinetic profile of besifloxacin hydrochloride following topical ocular administration?
A7: Topical ocular administration of besifloxacin hydrochloride achieves high and sustained concentrations in human tears. [] It also demonstrates good ocular tissue penetration in animal models. []
Q8: What are the findings from in vitro and in vivo studies evaluating the efficacy of besifloxacin hydrochloride?
A9: In vitro studies have confirmed the potent antibacterial activity of besifloxacin hydrochloride against various ocular pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus. [, ] Ex vivo studies using corneal models have demonstrated superior corneal permeation for besifloxacin hydrochloride formulations compared to marketed eye drops. []
Q9: Are there any reported mechanisms of resistance to besifloxacin hydrochloride?
A10: While besifloxacin hydrochloride possesses potent activity against a broad spectrum of bacteria, the development of resistance is a concern with all antibiotics. [] The research papers provided do not delve into specific resistance mechanisms for besifloxacin hydrochloride.
Q10: What analytical techniques are commonly employed to quantify besifloxacin hydrochloride in formulations?
A10: Several analytical methods have been developed and validated for quantifying besifloxacin hydrochloride, including:
- High-Performance Liquid Chromatography (HPLC): This versatile technique allows for the separation and quantification of besifloxacin hydrochloride and its potential impurities. [, , , , , , , , , ]
- UV-Vis Spectrophotometry: This technique offers a simple and rapid approach for quantifying besifloxacin hydrochloride in various matrices. [, , ]
- Thin-Layer Chromatography (TLC): Coupled with densitometry, TLC enables the separation and quantification of besifloxacin hydrochloride. []
- Fluorometric methods: These methods utilize the fluorescent properties of besifloxacin hydrochloride for sensitive and specific quantitation. []
Q11: What are the key parameters evaluated during the validation of analytical methods for besifloxacin hydrochloride?
A11: Validation studies for analytical methods quantifying besifloxacin hydrochloride typically assess parameters such as:
- Specificity: Ensuring the method can accurately differentiate the drug from other components in the sample. [, , ]
- Linearity: Evaluating the proportional relationship between the drug concentration and the analytical signal. [, , ]
- Accuracy: Determining the closeness of measured values to the true value. [, , ]
- Precision: Assessing the degree of agreement among individual test results. [, , ]
- Limits of Detection (LOD) and Quantitation (LOQ): Determining the lowest concentrations at which the drug can be reliably detected and quantified. [, , ]
- Robustness: Evaluating the method's capacity to remain unaffected by small deliberate variations in method parameters. [, , ]
Q12: What are the advantages of using nanocarriers for ocular delivery of besifloxacin hydrochloride?
A12: Nanocarriers like NLCs and nanosponges offer several advantages for ocular drug delivery:
- Improved solubility and bioavailability: They can encapsulate hydrophobic drugs like besifloxacin hydrochloride, improving their solubility and enhancing corneal permeation. [, ]
- Sustained drug release: Nanocarriers can provide prolonged drug release, reducing the dosing frequency and improving therapeutic efficacy. [, ]
- Enhanced patient compliance: By reducing dosing frequency and potentially improving drug efficacy, nanocarriers can lead to better patient compliance. [, ]
Q13: How do different formulations impact the dissolution and solubility of besifloxacin hydrochloride?
A14: Formulations like NLCs significantly improve the dissolution and solubility of besifloxacin hydrochloride by encapsulating the drug within its lipid core. [] This is particularly important for hydrophobic drugs to enhance their bioavailability. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









